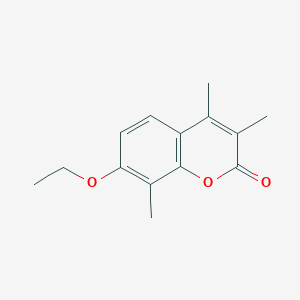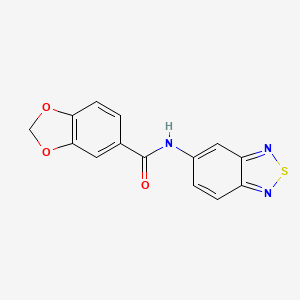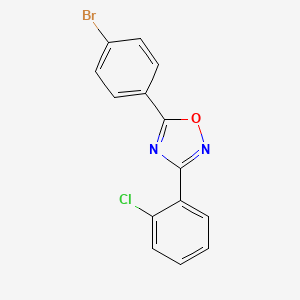![molecular formula C12H15NO2S B5801605 4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)
4-[2-(methylthio)benzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(methylthio)benzoyl]morpholine, also known as MMBM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMBM is a morpholine derivative that has a benzoyl group and a methylthio group attached to its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
4-[2-(methylthio)benzoyl]morpholine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-[2-(methylthio)benzoyl]morpholine is in the field of cancer research. Studies have shown that 4-[2-(methylthio)benzoyl]morpholine has anti-cancer properties and can inhibit the growth of cancer cells. 4-[2-(methylthio)benzoyl]morpholine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 4-[2-(methylthio)benzoyl]morpholine has been studied for its potential use as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.
Wirkmechanismus
The mechanism of action of 4-[2-(methylthio)benzoyl]morpholine is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and replication of cancer cells. 4-[2-(methylthio)benzoyl]morpholine has also been shown to inhibit the activity of certain inflammatory mediators, which may contribute to its anti-inflammatory effects. Additionally, 4-[2-(methylthio)benzoyl]morpholine has been shown to inhibit the activity of certain viral proteins, which may contribute to its anti-viral effects.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(methylthio)benzoyl]morpholine has several biochemical and physiological effects. 4-[2-(methylthio)benzoyl]morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. Additionally, 4-[2-(methylthio)benzoyl]morpholine has been shown to reduce the production of certain inflammatory mediators, which may contribute to its anti-inflammatory effects. Finally, 4-[2-(methylthio)benzoyl]morpholine has been shown to inhibit the replication of certain viruses, which may contribute to its anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(methylthio)benzoyl]morpholine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 4-[2-(methylthio)benzoyl]morpholine has been shown to have potent anti-cancer, anti-inflammatory, and anti-viral effects, which make it an attractive compound for further study. However, there are also some limitations to using 4-[2-(methylthio)benzoyl]morpholine in lab experiments. One limitation is that the mechanism of action of 4-[2-(methylthio)benzoyl]morpholine is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 4-[2-(methylthio)benzoyl]morpholine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(methylthio)benzoyl]morpholine. One direction is to further study the mechanism of action of 4-[2-(methylthio)benzoyl]morpholine, in order to better understand how it works and how it can be used to treat diseases. Another direction is to conduct preclinical and clinical trials to test the safety and efficacy of 4-[2-(methylthio)benzoyl]morpholine in humans. Additionally, 4-[2-(methylthio)benzoyl]morpholine could be further modified to improve its potency and selectivity, or to make it more suitable for use in humans. Finally, 4-[2-(methylthio)benzoyl]morpholine could be tested in combination with other drugs to determine if it has synergistic effects with other anti-cancer, anti-inflammatory, or anti-viral agents.
Synthesemethoden
The synthesis of 4-[2-(methylthio)benzoyl]morpholine has been achieved using various methods. One of the most commonly used methods is the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of sodium hydride and methyl mercaptan. The resulting product is then purified using column chromatography to obtain pure 4-[2-(methylthio)benzoyl]morpholine. Other methods of synthesis include the reaction of 2-aminobenzoyl chloride with morpholine and methyl mercaptan, and the reaction of 2-hydroxybenzoyl chloride with morpholine and dimethyl sulfide.
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-5-3-2-4-10(11)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGFCOJTOPSIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylthio)benzoyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)

![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

